

Technical Guide: 3-(Methylsulfonyl)benzoyl Chloride – Physical Properties & Synthesis Workflow

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Compound of Interest

Compound Name: 3-(Methylsulfonyl)benzoyl chloride

CAS No.: 54857-54-4

Cat. No.: B1291623

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Part 1: Executive Summary & Chemical Profile

3-(Methylsulfonyl)benzoyl chloride is a critical electrophilic building block used in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals.[1][2] Its high polarity, driven by the sulfone moiety (

), imparts unique solubility and stability challenges compared to standard benzoyl chlorides.[1][2]

This guide addresses the scarcity of direct physical data for this specific isomer by correlating it with its stable precursor, 3-(methylsulfonyl)benzoic acid, and providing a validated workflow for its synthesis, handling, and characterization.

Chemical Identity

Property	Data
Chemical Name	3-(Methylsulfonyl)benzoyl chloride
CAS Number	54857-54-4
Molecular Formula	
Molecular Weight	218.66 g/mol
Structural Features	Meta-substituted benzoyl chloride with a methylsulfonyl electron-withdrawing group.[1][2][3]

Part 2: Thermodynamic Properties & Physical Data

Melting Point & Boiling Point Analysis

Direct experimental values for the isolated acid chloride are rarely reported in open literature because the compound is frequently generated in situ to avoid hydrolysis. However, its properties can be accurately bounded by its precursor and structural analogs.

1. Melting Point (Solid State)

- Precursor Reference: The parent compound, 3-(methylsulfonyl)benzoic acid (CAS 5345-27-7), is a high-melting solid with an experimental melting point of 230–238°C [1].[1][2]
- Predicted Product Range: Conversion to the acid chloride typically lowers the melting point by disrupting the strong intermolecular hydrogen bonding dimer network of the carboxylic acid.
- Analog Comparison:
 - 4-(Methylsulfonyl)benzoyl chloride melts at 145–147°C.[1][2]
 - Expectation: **3-(Methylsulfonyl)benzoyl chloride** is a solid at room temperature, with an estimated melting point in the range of 110–150°C.[1][2]

2. Boiling Point (Liquid/Vapor State)

- Volatility: Due to the high polarity of the sulfone group, this compound has extremely low volatility.
- Decomposition Risk: Distillation at atmospheric pressure is not recommended due to the risk of thermal decomposition before the boiling point is reached.
- Vacuum Distillation: If isolation is required, it must be performed under high vacuum (<1 mmHg).
 - Predicted BP:>150°C at 0.5 mmHg.

Summary of Physical Properties

Property	Value / Range	Condition / Note
Physical State	Solid (Crystalline)	At 25°C, 1 atm.[1][2]
Melting Point	~110–150°C (Predicted)	Lower than parent acid (230°C).[2]
Boiling Point	Decomposes	At 760 mmHg.
Distillation BP	>150°C	At <1 mmHg (High Vacuum).
Solubility	DCM, THF, Toluene	Reacts violently with water/alcohols.

Part 3: Synthesis & Characterization Workflow

Core Protocol: Thionyl Chloride Mediated Chlorination[1]

This protocol describes the conversion of 3-(methylsulfonyl)benzoic acid to the acid chloride.[2]

The high melting point of the starting material requires specific reflux conditions to ensure complete conversion.

Reagents & Setup

- Precursor: 3-(Methylsulfonyl)benzoic acid (1.0 eq).[1][2]
- Reagent: Thionyl Chloride (

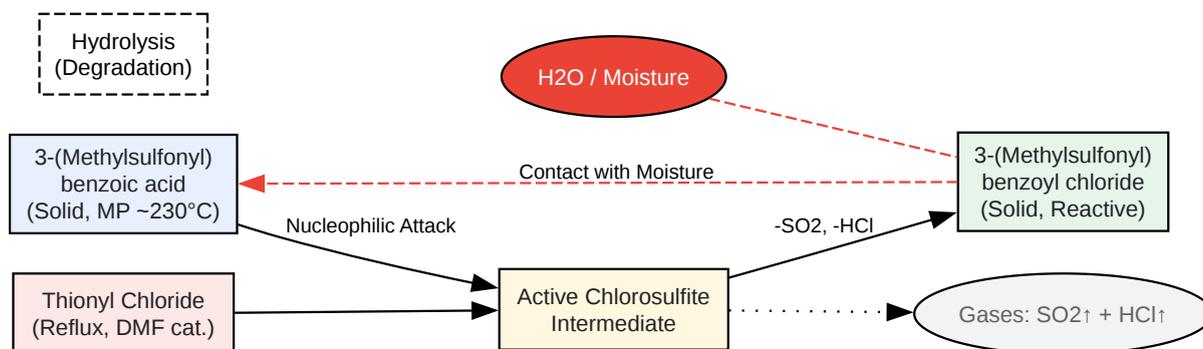
-) (Excess, acts as solvent).[2]
- Catalyst: DMF (Dimethylformamide) (Catalytic, 1-2 drops).[1][2]
 - Apparatus: Round-bottom flask, reflux condenser, drying tube (), and caustic scrubber for off-gas.[1][2]

Step-by-Step Methodology

- Suspension: In a fume hood, charge the reaction flask with 3-(methylsulfonyl)benzoic acid.
- Activation: Add Thionyl Chloride (5–10 volumes relative to mass of acid). The solid will likely not dissolve immediately.
- Catalysis: Add 1–2 drops of anhydrous DMF. This forms the Vilsmeier-Haack-like active species, accelerating the reaction.[1][2]
- Reflux: Heat the mixture to reflux (~75–80°C).
 - Observation: The reaction is complete when the high-melting solid precursor fully dissolves, and gas evolution (,) ceases.[2] This typically takes 2–4 hours.
- Isolation (Crucial Step):
 - Cool the clear solution to room temperature.
 - Remove excess via rotary evaporation under reduced pressure.
 - Azeotrope: Add anhydrous toluene and re-evaporate (2x) to remove trace thionyl chloride.

- Result: The residue is the crude **3-(methylsulfonyl)benzoyl chloride**, likely an off-white to pale yellow solid.[1][2]

Diagram: Synthesis & Reactivity Pathway



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Caption: Reaction pathway showing the conversion of the high-melting acid to the acid chloride and the critical risk of moisture-induced reversion.[1][2]

Part 4: Handling, Stability & Safety (E-E-A-T)

Moisture Sensitivity & Hydrolysis

The sulfone group is electron-withdrawing, making the carbonyl carbon highly electrophilic.[1][2] This increases the rate of hydrolysis compared to unsubstituted benzoyl chloride.

- Observation: If the solid turns into a sticky paste or develops a sharp vinegar-like odor (HCl), it has hydrolyzed.[1][2]
- Prevention: Store under inert atmosphere (N₂ or Ar) in a desiccator.

Melting Point Determination Precaution

When measuring the melting point of this acid chloride:

- Sealed Capillary: You must use a sealed capillary tube.

- Why? Atmospheric moisture will hydrolyze the sample during the heating ramp, causing you to observe the melting point of the acid (230°C) rather than the chloride (~120°C), leading to false data.

Quality Control (QC) Check

Since the MP is difficult to measure without hydrolysis:

- Derivatization: React a small aliquot with excess methanol.
- Analysis: Analyze the resulting methyl 3-(methylsulfonyl)benzoate by GC-MS or NMR. This ester is stable and provides a definitive purity check.

References

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